二-1-萘甲醇

描述

Di-1-naphthylmethanol is not directly mentioned in the provided papers, but it can be inferred as a compound related to the naphthol and naphthylmethyl groups discussed. The papers focus on various naphthalene derivatives and their synthesis, properties, and applications. Naphthalene derivatives are known for their aromaticity and are used in a wide range of chemical reactions and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of naphthol derivatives is described in several papers. Paper discusses the electrochemical synthesis of highly functionalized 1-naphthols using alkynes and 1,3-dicarbonyl compounds. This method eliminates the need for oxidants and transition-metal catalysts. Paper details the synthesis of 2-substituted 1-naphthols through palladium-catalyzed ring opening of oxabicyclic alkenes followed by oxidation. Paper describes the preparation of an optically active organosilicon compound, which is a bifunctional disiloxane, and its polymerization to form an optically active and isotactic polymer.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is characterized by the presence of the naphthyl group. In paper , the synthesis of di-1-naphthyl- and di-2-naphthylpolyenes is achieved through the Wittig reaction, indicating the versatility of the naphthyl group in forming extended conjugated systems. The electronic spectra of these compounds show significant differences based on the position of the naphthyl groups, which affects their electronic properties.

Chemical Reactions Analysis

Naphthalene derivatives participate in various chemical reactions. Paper describes the use of naphthalene-1,8-diylbis(diphenylmethylium) as an organic two-electron oxidant in the synthesis of benzidines. This showcases the ability of naphthalene derivatives to undergo electron-transfer reactions. Paper reports the synthesis of tetrabenzo[de,hi,mn,qr]naphthacenes from 1,2-di(phenanthren-4-yl)ethynes, demonstrating the potential for naphthalene derivatives to form complex polycyclic aromatic hydrocarbons.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The optically active and highly stereoregular polymer described in paper highlights the impact of molecular symmetry and chirality on the material's properties. The electronic spectra discussed in paper provide insight into the optical properties of naphthyl-containing compounds, which are important for applications in materials science and photonics.

科学研究应用

- Summary of the Application : Di-1-naphthylmethanol is used as a derivative in the absolute stereochemistry determination of chiral carboxylic acids . This method combines the stability in structure of the derivatized sample with the routine determination of helicity via the Exciton Coupled Circular Dichroism (ECCD) method .

- Methods of Application or Experimental Procedures : The absolute stereochemistry of chiral carboxylic acids is determined as a di(1-naphthyl)methanol ester derivative . A computational scoring of conformations favoring either P or M helicity of the naphthyl groups, capable of exciton coupled circular dichroic coupling, leads to a predicted stereochemistry for the derivatized carboxylic acids .

- Results or Outcomes : This method has been successful in determining the absolute stereochemistry of asymmetric amines and chiral carboxylic acids .

安全和危害

When handling Di-1-naphthylmethanol, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

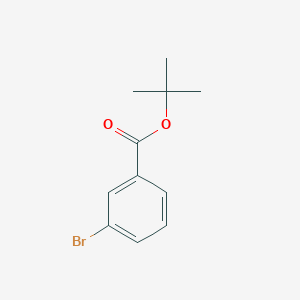

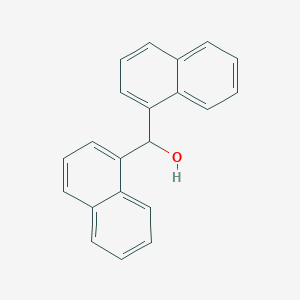

IUPAC Name |

dinaphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIXQVYVFRYTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C3=CC=CC4=CC=CC=C43)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343958 | |

| Record name | Di-1-naphthylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-1-naphthylmethanol | |

CAS RN |

62784-66-1 | |

| Record name | Di-1-naphthylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)